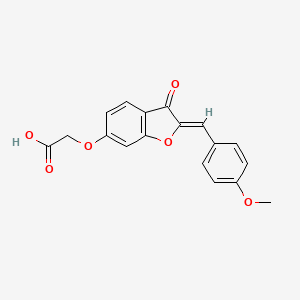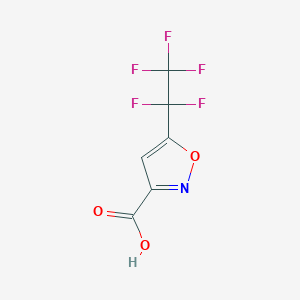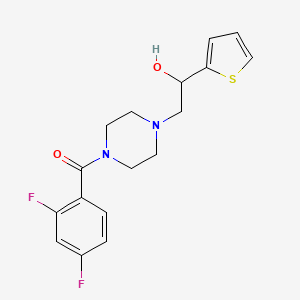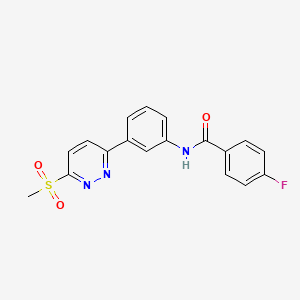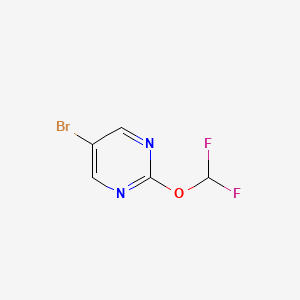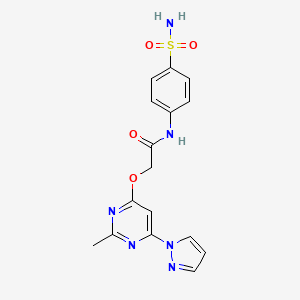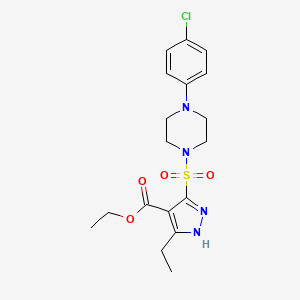
ethyl 5-((4-(4-chlorophenyl)piperazin-1-yl)sulfonyl)-3-ethyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing pyrazole rings are known to undergo a variety of reactions, including reactions with electrophiles at the carbon between the two nitrogen atoms. Piperazine rings can also undergo reactions with electrophiles at the nitrogen atoms .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Research indicates that derivatives of the mentioned compound have shown significant antibacterial and antifungal activity. For instance, novel carbazole derivatives exhibited notable antibacterial and antifungal effectiveness, hinting at the potential of these compounds to serve as bases for developing new antimicrobial agents (Sharma, Kumar, & Pathak, 2014). Similar antimicrobial activities were observed in other studies, reinforcing the potential of these compounds in antimicrobial drug development (Abbavaram & Reddyvari, 2013).
Potential in Treating Alzheimer’s Disease
Compounds derived from the mentioned chemical structure have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showcasing the ability to inhibit enzymes like acetylcholinesterase, which is a target for Alzheimer’s disease treatment (Rehman et al., 2018).
Anticancer Properties
Certain derivatives have been identified with higher anticancer activity than standard drugs such as doxorubicin, pointing towards their potential use in cancer therapy. This is particularly relevant in the search for new therapeutic options for various cancer types (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiglaucoma Activity
Research into pyrazole carboxylic acid derivatives of sulfonamide has shown that these compounds inhibit carbonic anhydrase isoenzymes, which play a role in the development of glaucoma. This suggests a potential application in designing drugs to treat glaucoma, a significant cause of blindness worldwide (Kasımoğulları et al., 2010).
Drug Synthesis and Pharmacokinetics
The compound and its derivatives have also been utilized in the synthesis of various heterocyclic compounds, potentially offering a wide range of pharmacological activities. Studies have also explored the pharmacokinetics of related compounds, providing insights into their metabolism, bioavailability, and the impact of different drug formulations on systemic exposure (Watson, Davis, & Jones, 2011).
Propiedades
IUPAC Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O4S/c1-3-15-16(18(24)27-4-2)17(21-20-15)28(25,26)23-11-9-22(10-12-23)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAJVSBKMWZBKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-5-ethyl-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-[2-(3-Ethoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}piperidine hydrochloride](/img/structure/B2952837.png)
